molecular formula C9H10N2O4 B11893959 Methyl 2-(methylamino)-6-nitrobenzoate

Methyl 2-(methylamino)-6-nitrobenzoate

Cat. No.: B11893959
M. Wt: 210.19 g/mol
InChI Key: KEOLGEPDCZTXFG-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-6-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a methylamino group (-NHCH3) attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-6-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the methylamino group. One common method is as follows:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 2-nitrobenzoate.

    Amination: The nitro compound is then subjected to reductive amination using methylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-6-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride, iron powder.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

    Reduction: Methyl 2-(methylamino)-6-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(methylamino)-6-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its functional groups.

    Industrial Applications: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-6-nitrobenzoate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds and interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-6-nitrobenzoate: Similar structure but with an amino group instead of a methylamino group.

    Methyl 2-(dimethylamino)-6-nitrobenzoate: Contains a dimethylamino group instead of a methylamino group.

    Methyl 2-(methylamino)-4-nitrobenzoate: Nitro group positioned differently on the benzene ring.

Uniqueness

Methyl 2-(methylamino)-6-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 2-(methylamino)-6-nitrobenzoate

InChI

InChI=1S/C9H10N2O4/c1-10-6-4-3-5-7(11(13)14)8(6)9(12)15-2/h3-5,10H,1-2H3

InChI Key

KEOLGEPDCZTXFG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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